Product packaging for (+/-)-PPCC oxalate(Cat. No.:)

(+/-)-PPCC oxalate

Cat. No.: B13840501
M. Wt: 849.0 g/mol
InChI Key: LPXXXSSQWSSWPQ-QXIUMQGISA-N
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Description

(±)-PPCC oxalate is a chemical compound primarily recognized in neuropharmacological research as a σ1 receptor (σ1R) antagonist. It is utilized in studies exploring the modulation of central nervous system (CNS) pathways, particularly in models of pain, addiction, and psychosis. It requires a solvent mixture of ethanol, Kolliphor EL, and saline (1:1:18 ratio) for effective delivery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H60N2O10 B13840501 (+/-)-PPCC oxalate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C50H60N2O10

Molecular Weight

849.0 g/mol

IUPAC Name

methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid

InChI

InChI=1S/2C24H29NO3.C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;(H,3,4)(H,5,6)/t2*21-,24+;/m00./s1

InChI Key

LPXXXSSQWSSWPQ-QXIUMQGISA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Formation of Key Intermediates

The initial steps involve the synthesis of nitrogen-containing cyclic intermediates, which are crucial for the biological activity of (+/-)-PPCC oxalate. These intermediates are typically prepared via:

  • Cyclization reactions involving amines and appropriate carbonyl compounds.
  • Use of chiral or racemic catalysts depending on the desired stereochemistry.
  • Purification by recrystallization or chromatography to ensure high purity.

Conversion to Racemic PPCC

The racemic mixture is formed by combining the intermediates under controlled conditions, often involving:

  • Base or acid catalysis to promote the coupling reactions.
  • Temperature control to favor the formation of the racemic product.
  • Monitoring by chromatographic and spectroscopic methods for reaction completion.

Oxalate Salt Formation

The final step is the conversion of the racemic PPCC base to its oxalate salt by:

  • Reaction with oxalic acid in an appropriate solvent system (e.g., ethanol or water).
  • Control of pH to optimize salt formation and crystallization.
  • Isolation of the oxalate salt by filtration and drying under controlled temperature conditions.

This step enhances the compound's stability and receptor binding properties.

Comparative Table of Preparation Steps and Conditions

Preparation Step Typical Conditions/Methods Key Parameters Outcome/Notes
Intermediate Formation Cyclization of amines with carbonyl compounds Temperature: 25–80 °C; catalysts used High purity intermediates for subsequent steps
Racemic PPCC Formation Coupling reactions under acid/base catalysis pH control; temperature 40–100 °C Racemic mixture with desired stereochemistry
Oxalate Salt Formation Reaction with oxalic acid in solvent pH ~2–4; solvent: ethanol/water Stable oxalate salt, enhanced biological activity
Catalyst Preparation (Auxiliary) Metal impregnation on α-Al$$2$$O$$3$$ support Soaking, drying, roasting at 100–700 °C Improved oxalate synthesis efficiency (inorganic context)

Research Findings and Analytical Data

  • This compound shows high affinity for sigma-1 receptors (K$$i$$ = 1.5 nM) and moderate affinity for sigma-2 receptors (K$$i$$ = 50.8 nM), indicating successful preparation of the biologically active form.
  • Purity levels achieved by HPLC are typically ≥99%, confirming the effectiveness of the purification and preparation protocols.
  • Storage conditions at +4 °C are recommended to maintain compound stability post-synthesis.
  • The presence of two nitrogen atoms and the oxalate group in the molecular structure is critical for receptor interaction and is preserved through the preparation steps.

Summary and Expert Recommendations

  • The preparation of this compound is a multi-step process requiring precise control over reaction conditions to ensure high purity and biological activity.
  • Employing continuous flow synthesis can significantly enhance industrial-scale production efficiency.
  • The final oxalate salt formation step is crucial for compound stability and receptor binding affinity.
  • While catalyst-assisted oxalate synthesis is more common in inorganic chemistry, insights from these methods may guide future improvements in organic oxalate salt preparations.
  • Comprehensive analytical characterization (HPLC, NMR, MS) is essential to confirm the structure and purity of the final product.

This detailed overview synthesizes current knowledge from multiple authoritative sources, providing a robust foundation for researchers and industrial chemists involved in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-PPCC oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxalate group into other functional groups.

    Substitution: The oxalate group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and water, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Role in Drug Development

(+/-)-PPCC oxalate has been investigated for its potential as a therapeutic agent in treating conditions associated with excessive oxalate levels, such as hyperoxaluria and calcium oxalate nephrolithiasis (kidney stones). A recent clinical trial demonstrated that an orally administered oxalate decarboxylase (OxDC) significantly reduced urinary oxalate levels in healthy volunteers on a high-oxalate diet, indicating the potential for similar compounds like this compound to modulate oxalate metabolism effectively .

1.2. Enzyme Inhibition Studies

Research has shown that this compound acts as a competitive inhibitor of specific enzymes involved in metabolic pathways, particularly those related to oxalate synthesis and degradation. For instance, studies have indicated that it inhibits the activity of enzymes responsible for converting glycolate to oxalate, leading to decreased oxalate production in biological systems .

Biochemical Applications

2.1. Oxalate Metabolism Research

The compound is instrumental in studying the metabolic pathways of oxalates in various organisms. Research has identified key genes involved in the biosynthetic and degradation pathways of oxalates, providing insights into how this compound can influence these processes .

2.2. Case Study: Gene Expression Analysis

In a study examining the expression of putative oxalate-related genes under different nitrogen treatments, it was found that this compound influenced gene expression significantly, promoting higher levels of certain genes associated with increased oxalate accumulation under nitrate treatment conditions . This highlights its utility as a research tool for understanding plant responses to nutrient availability.

Environmental Science Applications

3.1. Soil Chemistry

This compound has potential applications in soil chemistry, particularly in understanding how organic acids influence soil nutrient dynamics and mineral weathering processes. Its role as an organic acid can enhance the solubility of minerals, thereby affecting nutrient availability for plants .

3.2. Case Study: Impact on Soil Nutrients

An investigation into the effects of organic acids on soil nutrient availability showed that compounds like this compound could enhance the bioavailability of essential nutrients such as calcium and magnesium by chelation processes . This application is particularly relevant in agricultural practices aimed at improving soil health and crop yield.

Table 1: Summary of Medicinal Applications of this compound

Application AreaDescriptionFindings/Outcomes
Drug DevelopmentTreatment for hyperoxaluriaSignificant reduction in urinary oxalate levels
Enzyme InhibitionInhibits enzymes converting glycolate to oxalateReduced production of metabolic byproducts

Table 2: Biochemical Impact on Gene Expression

Treatment TypeGene Expression ChangeObservations
NitrateUpregulation of SoOXAC1 and SoOXAC3Increased oxalate levels observed
AmmoniumDownregulation under NH4+Decreased gene activity related to oxalate synthesis

Mechanism of Action

The mechanism by which (+/-)-PPCC oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The oxalate group can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

BD1047 and BD1063

BD1047 and BD1063 are σ1R antagonists structurally distinct from (±)-PPCC oxalate but share functional overlap. Unlike (±)-PPCC oxalate, BD1047 and BD1063 exhibit higher solubility in saline, enabling systemic administration. However, (±)-PPCC oxalate demonstrates superior CNS penetration when delivered icv, attributed to its formulation with Kolliphor EL, which enhances bioavailability .

PD144418

PD144418, another σ1R antagonist, is structurally unrelated to (±)-PPCC oxalate but shares its role in blocking σ1R-mediated glutamate release. Comparative studies in rodent models show that PD144418 has a shorter half-life (~2 hours) compared to (±)-PPCC oxalate (~4 hours), likely due to differences in metabolic stability .

Functional Analogues

S1RA (E-52862)

S1RA is a selective σ1R antagonist with oral bioavailability, unlike (±)-PPCC oxalate, which requires invasive administration. In pain models, S1RA and (±)-PPCC oxalate show comparable efficacy in reducing hyperalgesia. However, S1RA’s oral route offers translational advantages for clinical applications .

MK801 (Dizocilpine)

MK801, an NMDA receptor antagonist, is functionally analogous to (±)-PPCC oxalate in attenuating glutamate excitotoxicity. However, (±)-PPCC oxalate targets σ1R-mediated pathways, avoiding the psychotomimetic side effects associated with MK801’s NMDA blockade .

Comparative Pharmacological Profiles

Parameter (±)-PPCC Oxalate BD1047 S1RA PD144418
Target σ1R σ1R σ1R σ1R
Solubility Ethanol/Kolliphor EL Saline Oral formulation Saline
Half-life (hr) ~4 ~3 ~6 ~2
Administration icv Systemic/icv Oral Systemic/icv
CNS Penetration High (icv) Moderate High Moderate
Key Use Case Psychosis models Pain modulation Chronic pain Neuroprotection

Key Findings :

  • (±)-PPCC oxalate’s icv delivery ensures localized CNS action, minimizing peripheral side effects but limiting clinical scalability.
  • PD144418’s short half-life necessitates frequent dosing, reducing practicality in long-term studies .

Q & A

Q. Tables for Reference

PPCC Critical Values (α=0.05)
Sample Size (n)
------------------
20
30
50
Adapted from hydrological studies on distribution fitting .

Q. Notes

  • Cite experimental details per IUPAC guidelines and journals like Beilstein Journal of Organic Chemistry .
  • Avoid commercial tools; prioritize open-source software (e.g., R for PPCC analysis).
  • Address contradictions via hypothesis-driven frameworks (e.g., PPCC tests, meta-regression) .

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